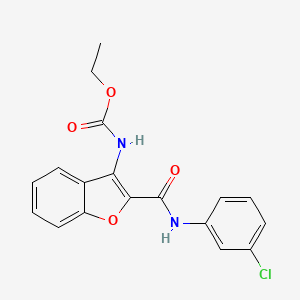

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Méthodes De Préparation

The synthesis of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as ethyl bromoacetate, sodium carbonate, and N-methyl pyrrolidine . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Activity : Studies indicate that the compound exhibits significant anti-inflammatory properties by potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cholinesterase Inhibition : Its structural resemblance to other carbamates suggests potential for inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

Research has shown that derivatives of this compound may possess:

- Anticancer Properties : Preliminary studies indicate that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antibacterial and Antiviral Effects : Some derivatives have demonstrated activity against bacterial strains and viruses, making them candidates for further pharmacological exploration.

Chemical Research

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for various chemical modifications, enhancing its reactivity and applicability in material sciences.

Mécanisme D'action

The mechanism of action of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives and carbamate compounds. Similar compounds include:

Benzofuran derivatives: Known for their diverse biological activities, such as anti-tumor and anti-viral properties.

Carbamate compounds: Often used as enzyme inhibitors and in the development of pharmaceuticals

Activité Biologique

Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activities or interact with cellular receptors, leading to various pharmacological effects.

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in disease pathways, potentially leading to therapeutic benefits in conditions such as cancer and viral infections.

- Receptor Modulation : The compound may also act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

The following sections summarize key studies that have investigated the biological activity of this compound.

Antiviral Activity

A study published in a patent document highlights the potential of benzofuran derivatives, including this compound, in treating hepatitis C virus infections. The mechanism proposed involves inhibition of viral replication through interference with the viral life cycle .

Anticancer Properties

Research focusing on related benzofuran compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting proliferation and inducing apoptosis in human breast cancer cells .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 | 17.9 |

| Compound B | MCF-7 | 14.2 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Chalcone derivatives similar to this compound have been shown to exhibit anti-inflammatory properties. These findings suggest a potential role in managing inflammatory diseases through modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Study on Hepatitis C : A series of experiments demonstrated that benzofuran derivatives could significantly reduce viral load in infected cell cultures, indicating a strong antiviral potential .

- Cancer Cell Proliferation : In vitro studies on breast cancer cell lines revealed that specific structural modifications in benzofuran compounds led to enhanced cytotoxicity, suggesting that this compound may also possess similar properties .

Propriétés

IUPAC Name |

ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUNALAIVXHOGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.